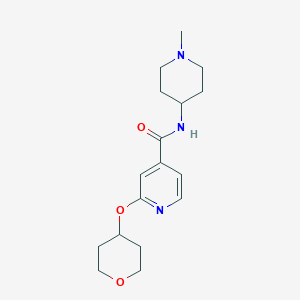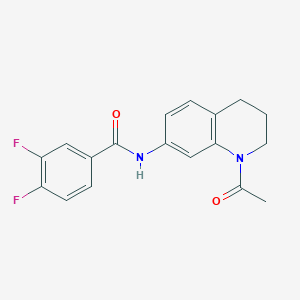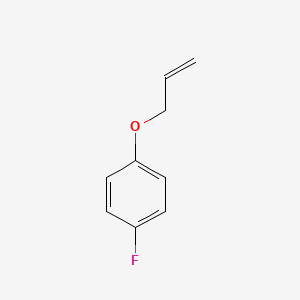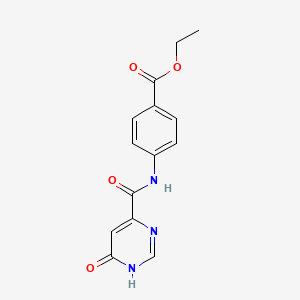
N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of carboxamides It features a piperidine ring, a pyridine ring, and an oxane (tetrahydropyran) moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the oxane moiety: The oxane group can be added through etherification or other suitable reactions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine rings.
Reduction: Reduction reactions could be used to modify the functional groups or rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
“N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if it exhibits pharmacological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other carboxamides: Compounds with the carboxamide functional group but different ring structures.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-8-3-14(4-9-20)19-17(21)13-2-7-18-16(12-13)23-15-5-10-22-11-6-15/h2,7,12,14-15H,3-6,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCYJHLOHCESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2964431.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-methoxybenzohydrazide](/img/structure/B2964432.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964433.png)
![[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B2964435.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964440.png)



![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)
